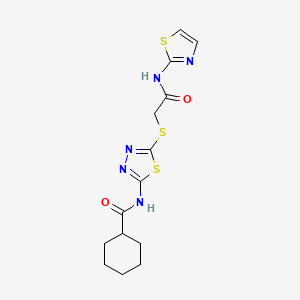

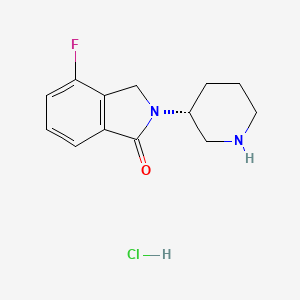

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride” is a type of amino acid. It is used as an active pharmaceutical intermediate . It is used in chemical research .

Molecular Structure Analysis

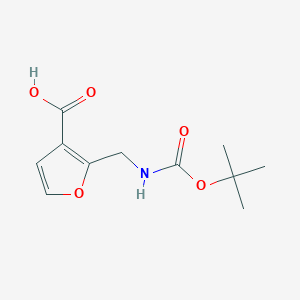

The molecular structure of this compound consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group). The R group in this case is a 2-fluoro-5-nitrophenyl group .Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It is a powder at room temperature . The molecular weight is 264.64 .Scientific Research Applications

Antibacterial Agent Synthesis

The synthesis of antibacterial agents often involves the use of compounds with nitro, amino, cyano, chloro, or fluoro substituents. One study detailed the preparation of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, showcasing broad and potent in vitro antibacterial activity, excellent in vivo efficacy on systemic infections, and weak acute toxicity. This process involves reactions such as the Sandmeyer and Balz-Schiemann reactions to introduce fluoro analogues, demonstrating the critical role of fluoro-substituted compounds in the development of antibacterial drugs (Matsumoto et al., 1984).

Fluorescence Derivatisation of Amino Acids

Fluoro-substituted compounds are utilized in fluorescence derivatization, as seen in the coupling of 3-(naphthalen-1-ylamino)propanoic acid with various amino acids. This method produces derivatives that are strongly fluorescent and suitable for biological assays, highlighting the importance of fluoro-substituted reagents in enhancing fluorescence for biological studies (Frade et al., 2007).

Synthesis of Fluorine Substituted α-Aminophosphonic Acids

Novel fluorine substituted α-amino phosphonic acids have been synthesized for evaluation as antioxidant agents. This synthesis involves fluoroacylation and subsequent reactions leading to Schiff bases and α-amino phosphonates, demonstrating the role of fluorine substituents in creating compounds with potential antioxidant properties (Makki et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4.ClH/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14;/h1-3,8H,4,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDEPTYDIAFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)